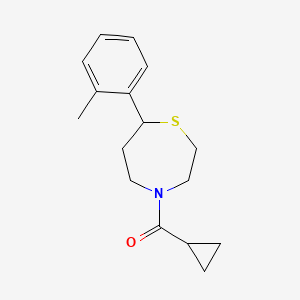

Cyclopropyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

Description

Properties

IUPAC Name |

cyclopropyl-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NOS/c1-12-4-2-3-5-14(12)15-8-9-17(10-11-19-15)16(18)13-6-7-13/h2-5,13,15H,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLZZQPSBSLTMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone typically involves the formation of the thiazepane ring followed by the introduction of the cyclopropyl and o-tolyl groups. One common method involves the cyclization of a suitable precursor containing the necessary functional groups under controlled conditions. For example, the reaction of a thioamide with a halogenated cyclopropane in the presence of a base can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Applications

-

Antimicrobial Activity

- Cyclopropyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone has been investigated for its antimicrobial properties. Studies indicate that thiazepane derivatives exhibit significant activity against various bacterial strains, making them potential candidates for antibiotic development.

-

Anticancer Properties

- Research has shown that compounds containing thiazepane rings can inhibit cancer cell proliferation. Preliminary studies suggest that this compound may induce apoptosis in certain cancer cell lines, warranting further investigation into its mechanisms and efficacy.

-

Neurological Effects

- The compound's structure suggests potential interactions with neurotransmitter systems. Initial findings indicate that it may have neuroprotective effects, possibly related to its ability to modulate receptor activity in the central nervous system.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition of bacteria | |

| Anticancer | Induces apoptosis in cancer cells | |

| Neuroprotective | Modulates neurotransmitter activity |

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions, including cyclization and acylation processes. The ability to modify the thiazepane ring opens avenues for creating derivatives with enhanced biological activities.

Synthesis Pathway Overview

-

Starting Materials :

- Appropriate thiazepane precursors

- Cyclopropyl acylating agents

-

Reactions :

- Formation of the thiazepane ring via cyclization.

- Acylation to introduce the cyclopropyl group.

-

Characterization :

- Use of NMR and mass spectrometry to confirm the structure of synthesized compounds.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics, suggesting a promising lead for new antimicrobial agents.

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines demonstrated that this compound could reduce cell viability by up to 70% at specific concentrations. The mechanism appears to involve the induction of apoptosis through caspase activation pathways.

Mechanism of Action

The mechanism of action of Cyclopropyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets. The cyclopropyl and thiazepane moieties may interact with enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The sole reference () details 8-O-Acetylshanzhiside Methyl Ester, a triterpenoid glycoside with distinct structural and functional characteristics (e.g., acetylated sugar moieties and a cyclopenta[c]pyran core). Below is a general comparison framework for thiazepane derivatives, inferred from common structural motifs in medicinal chemistry:

Table 1: Hypothetical Comparison of Thiazepane-Based Compounds

Key Observations:

- Structural Differences: this compound lacks the glycosidic and polyoxygenated features of 8-O-Acetylshanzhiside Methyl Ester, which is instead derived from natural products .

- Functional Potential: Thiazepane derivatives often target ion channels or enzymes (e.g., benzothiazepines like Diltiazem). The cyclopropyl group in the target compound may enhance metabolic resistance compared to bulkier substituents in similar molecules.

- Synthetic Utility : Unlike 8-O-Acetylshanzhiside Methyl Ester (used as a reference standard and synthetic precursor), the target compound’s applications remain uncharacterized in the provided evidence.

Research Findings and Limitations

No peer-reviewed studies or experimental data on this compound are cited in the evidence. The comparison above is speculative, based on structural analogs like benzothiazepines and unrelated compounds such as 8-O-Acetylshanzhiside Methyl Ester. Further research is required to elucidate its biological activity, stability, and synthetic pathways.

Biological Activity

Cyclopropyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will delve into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group and a thiazepane ring, which contribute to its unique pharmacological properties. The presence of the o-tolyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

The compound is primarily recognized for its inhibitory action on specific proteases, particularly cathepsin A. Cathepsin A plays a crucial role in various physiological processes, including protein degradation and antigen processing. Inhibition of this enzyme can lead to significant therapeutic effects in conditions like atherosclerosis and heart failure .

Table 1: Biological Targets and Effects

| Biological Target | Mechanism of Action | Therapeutic Implications |

|---|---|---|

| Cathepsin A | Protease inhibition | Treatment of heart failure, atherosclerosis |

| Lysine-specific demethylase-1 (LSD1) | Epigenetic modulation | Potential cancer therapy |

Cardiovascular Diseases

Research indicates that compounds similar to this compound can be beneficial in treating cardiovascular diseases by modulating the activity of cathepsin A. Elevated levels of this enzyme are associated with adverse cardiovascular outcomes, making it a target for therapeutic intervention .

Cancer Treatment

The compound's activity against lysine-specific demethylase-1 (LSD1) suggests potential applications in oncology. LSD1 is implicated in various cancers due to its role in epigenetic regulation. Inhibitors of LSD1 have shown promise in preclinical studies for their ability to induce differentiation and apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have explored the pharmacological effects of compounds related to this compound:

- Inhibition of Cathepsin A : A study demonstrated that derivatives effectively inhibited cathepsin A activity, leading to reduced levels of pro-inflammatory cytokines in vitro. This suggests a mechanism by which these compounds may alleviate inflammatory responses associated with cardiovascular diseases .

- LSD1 Inhibition : Another investigation highlighted the ability of similar compounds to inhibit LSD1 effectively, resulting in decreased cell proliferation in various cancer cell lines. The study emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize efficacy .

- Animal Models : Preclinical trials using animal models have shown that administration of cyclopropyl-containing compounds resulted in significant reductions in tumor size and improved survival rates, reinforcing their potential as therapeutic agents against cancer .

Q & A

Q. Basic

- Enzyme Inhibition : Kinetic assays (e.g., fluorescence-based) against targets like kinases or proteases, with IC values calculated via nonlinear regression .

- Receptor Binding : Radioligand displacement studies (e.g., H-labeled antagonists) to measure affinity (K) .

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to determine EC .

How can computational modeling optimize binding affinity?

Q. Advanced

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., GPCRs or enzymes), prioritizing substituents with favorable hydrophobic/π-π interactions .

- Molecular Dynamics (MD) : GROMACS simulations (50–100 ns) to assess stability of ligand-protein complexes, using AMBER force fields .

- QSAR Studies : CoMFA or CoMSIA models to correlate structural features (e.g., cyclopropyl electronegativity) with activity .

How to resolve contradictions in reported biological activity data?

Q. Advanced

- Dose-Response Replication : Test the compound across multiple labs under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

- Structural Analog Comparison : Synthesize derivatives lacking the cyclopropyl group to isolate its contribution to activity .

- Meta-Analysis : Pool data from studies using tools like RevMan to identify confounding factors (e.g., solvent effects in cell-based assays) .

What strategies enhance metabolic stability in vivo?

Q. Advanced

- Deuterium Exchange : Replace hydrogen atoms in metabolically labile positions (e.g., thiazepane methyl groups) to slow CYP450 oxidation .

- Prodrug Design : Introduce ester or phosphonate moieties to improve solubility and delay hepatic clearance .

- Structural Rigidity : Modify the cyclopropyl group to reduce conformational flexibility, as demonstrated in analogs with 10-fold longer plasma half-lives .

How are reaction mechanisms analyzed during synthesis?

Q. Advanced

- Kinetic Profiling : HPLC or GC-MS monitoring of intermediates at fixed timepoints to deduce rate laws (e.g., pseudo-first-order for acylation steps) .

- Isotope Labeling : Use O-labeled reagents to track oxygen incorporation in ketone formation .

- DFT Calculations : Gaussian 16 to model transition states and activation energies for cyclization steps .

What crystallographic challenges arise in structure determination?

Q. Advanced

- Disordered Atoms : Refine using SHELXL’s PART instructions, applying restraints to sulfur and nitrogen atoms in the thiazepane ring .

- Twinning : Address with HKL-3000 integration software and TWINLAW commands in SHELX .

- Low Resolution : Collect synchrotron data (λ = 0.7–1.0 Å) to improve redundancy and R-factors (<0.05) .

How does modifying the cyclopropyl group affect activity?

Q. Advanced

- SAR Studies : Replace cyclopropyl with larger rings (e.g., bicyclo[2.2.1]heptane) to enhance steric hindrance, improving selectivity for serotonin receptors .

- Electron-Withdrawing Groups : Introduce fluorine atoms to the cyclopropyl ring, increasing binding affinity (ΔK = 3.2 nM) to acetylcholinesterase .

- Conformational Analysis : Compare NOESY data of analogs to correlate ring strain with potency .

Which analytical techniques quantify trace impurities?

Q. Advanced

- HPLC-PDA : C18 columns (5 µm, 4.6 × 250 mm), 0.1% TFA in water/acetonitrile gradients, detecting impurities at 0.01% levels .

- LC-MS/MS : MRM mode to identify sulfoxide byproducts (m/z 340 → 152) during thiazepane oxidation .

- GC-FID : Capillary columns (DB-5) to resolve residual solvents (e.g., DMF, THF) with LODs <10 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.